molecular formula C10H13N B1585074 1-Phenylpyrrolidine CAS No. 4096-21-3

1-Phenylpyrrolidine

Cat. No. B1585074
CAS RN: 4096-21-3
M. Wt: 147.22 g/mol
InChI Key: VDQQJMHXZCMNMU-UHFFFAOYSA-N
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Description

1-Phenylpyrrolidine is an organic compound with the molecular formula C10H13N . It is used in agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-Phenylpyrrolidine, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, pyrrolidine was usually synthesized in the laboratory by treating 4-chlorobutan-1-amine with a strong base .


Molecular Structure Analysis

The molecular structure of 1-Phenylpyrrolidine consists of a five-membered pyrrolidine ring attached to a phenyl group . The pyrrolidine ring is a nitrogen heterocycle, and the phenyl group is a cyclic aromatic group consisting of six carbon atoms .


Physical And Chemical Properties Analysis

1-Phenylpyrrolidine has a density of 1.0±0.1 g/cm3, a boiling point of 237.8±9.0 °C at 760 mmHg, and a flash point of 89.0±15.6 °C . It also has a molar refractivity of 46.5±0.3 cm3 .

Scientific Research Applications

PARP Inhibition

1-Phenylpyrrolidine derivatives have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), showing significant efficacy. The compound A-966492, featuring a phenylpyrrolidine-substituted benzimidazole carboxamide structure, has demonstrated remarkable potency and bioavailability, showing promising results in cancer models such as melanoma and breast cancer (Penning et al., 2010).

HCV Inhibition

In the treatment of Hepatitis C Virus (HCV), N-phenylpyrrolidine-based inhibitors have exhibited outstanding potency and pharmacokinetics. ABT-267, a compound in this class, is particularly effective across various genotypes of HCV, significantly reducing HCV RNA levels (DeGoey et al., 2014).

Bromodomain Inhibition

1-Phenylpyrrolidine derivatives have also been used in the design of bromodomain inhibitors. These compounds, such as substituted 1-methyl-4-phenylpyrrolidin-2-ones, have shown improved affinity as inhibitors of bromodomain-containing protein 4, contributing to the development of novel epigenetic modulators (Hilton-Proctor et al., 2020).

Dopamine Receptor Affinity

Research on 3-phenylpyrrolidines has revealed their potential in modulating dopamine receptor affinity. These compounds have shown varied binding affinities at D1 and D2 receptors, indicating their possible application in neurological and psychiatric conditions (Crider et al., 1992).

Antifungal Activity

The antifungal activity of 1-phenylpyrrolidine derivatives, particularly 1-phenylpyrrolidine-2,5-diones, has been investigated, revealing important structural features for their efficacy. This research provides insights into designing more effective antifungal agents (Park et al., 1997).

Photocatalysis

1-Phenylpyrrolidine has been utilized in photocatalytic carbon-carbon coupling reactions. Studies involving quantum dots have shown that photo-oxidation of 1-phenylpyrrolidine is a crucial step in these reactions, suggesting its application in advanced synthetic chemistry (Zhang et al., 2017).

Chiral Synthesis

The chiral synthesis of compounds such as 2-phenylpyrrolidines has been facilitated by 1-phenylpyrrolidine derivatives. These methods contribute to the field of stereoselective synthesis, crucial for developing pharmaceuticals and fine chemicals (Reddy & Periasamy, 1995).

Safety And Hazards

1-Phenylpyrrolidine is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The pyrrolidine ring, a key component of 1-Phenylpyrrolidine, is widely used in drug discovery due to its versatility . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQQJMHXZCMNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193963
Record name 1-Phenylpyrrolidine
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpyrrolidine

CAS RN

4096-21-3
Record name 1-Phenylpyrrolidine
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Record name 1-Phenylpyrrolidine
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Record name 1-Phenylpyrrolidine
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Record name 1-Phenylpyrrolidine
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Synthesis routes and methods I

Procedure details

Pyrrolidine (21.6 g, 304.23 mmol), L-proline (1.12 g, 9.74 mmol), and CuI (960 mg, 5.05 mmol) were added sequentially to 1-iodobenzene (10.0 g, 49.02 mmol). DMSO (40 mL) was then added, and the resulting solution was stirred at 60° C. for 20 hours. The reaction mixture was then quenched by adding 400 mL of iced water. The resulting solution was extracted with ethyl acetate (3×150 mL), and the organic layers were combined, dried (Na2SO4), filtered and concentrated. The residue was purified by column chromatography using a 1:100 ethyl acetate/petroleum ether solvent system to afford 4.3 g (57%) of 1-phenylpyrrolidine as brown oil.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
960 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The general procedure under argon or air was followed using copper(I) iodide (10 mg, 0.05 mmol or 2.0 mg, 0.01 mmol), K3PO4 (425 mg, 2.00 mmol), pyrrolidine (100 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.4) afforded N-(phenyl)pyrrolidine (133 mg, 90% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Ishikawa, T.; Uedo, E.; Tani, R.; Saito, S. J. Org. Chem. 2001, 66, 186-191.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Among the cyclic ethers suitable for the practice of this invention are those which contain only carbon and an oxygen atom in an unstrained ring (i.e., the ring contains at least four carbon atoms and an oxygen atom bonded to two separate carbon atoms of the ring). Examples of such cyclic ethers include tetrahydrofuran, 2-methyltetrahydrofuran, 3-methyltetrahydrofuran, tetrahydro-2-furancarbinol, 2-ethoxymethyl tetrahydrofuran, 2-butoxymethyl tetrahydrofuran, tetrahydrofuroic acid, methyl tetrahydrofuroate, tetrahydropyran, 2-methyltetrahydropyran, furan, dihydrofuran, pyran, dihydropyran, and the like. In the case of such cyclic ethers as tetrahydrofuran, tetrahydropyran and their suitably substituted congeners, reaction with primary aromatic amines such as aniline and nuclear alkylanilines (e.g., toluidines, xylides, o-, m-, p-ethylaniline, 2,3-, 2,4-, 2,5-, 2,6-, 3,4- and 3,5-diethylanilines, etc.) results in gem-dialkylation of the nitrogen atom with high conversions of the aromatic amines and very high product yields. For example, reaction between tetrahydrofuran and aniline at 250° C. using a TiO2 catalyst (LHSV of 0.2 per hour) gave a 98% conversion of aniline with a 97% yield of 1-phenylpyrrolidine. Similary, tetrahydropyran and aniline when reacted at 300° C. over a TiO2 catalyst (LHSV of 0.2 per hour) resulted in a 74% aniline conversion with a 98% yield of 1-phenylpiperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TiO2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IPr
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
702
Citations
S Yamamoto, H Kobayashi, T Kaku, K Aikawa… - Bioorganic & medicinal …, 2013 - Elsevier
We designed and synthesized a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives D and evaluated their potential as novel androgen receptor (AR) antagonists therapeutically …
Number of citations: 16 www.sciencedirect.com
P Devi, A Bishnoi, V Singh - ChemistrySelect, 2019 - Wiley Online Library
The present communication deals with synthesis of some new bischalcone derivatives of 5‐oxo‐1‐phenylpyrrolidine‐3‐carboxylic acid by the base‐catalyzed Claisen‐Schmidt reaction…
DT Witiak, Z Muhi-Eldeen, N Mahishi… - Journal of medicinal …, 1971 - ACS Publications
… biological receptors on the basis of their stereoselective affinity towards various enantiomorphs, we explored a synthesis for optically pure L(S)-3-amino1-phenylpyrrolidine analogs (1). …
Number of citations: 23 pubs.acs.org
W Han, AR Ofial, P Mayer - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C12H11N3, the plane of the phenyl ring and the least-squares plane of the pyrrolidine ring enclose an angle of 14.30 (6). The intracyclic N atom features a nearly …
Number of citations: 4 scripts.iucr.org
DD Ellis, AL Spek - Acta Crystallographica Section C: Crystal …, 2001 - scripts.iucr.org
Analysis of C12H11NO3 revealed a coplanar N-substituted phenyl group on a pyrrolidine ring with two keto moieties and a hydroxyethylidene functionality. The hydroxy group forms …
Number of citations: 12 scripts.iucr.org
P Devi, A Bishnoi, K Srivastava, S Kumar… - Drug …, 2019 - thieme-connect.com
… The present work represents the genesis and synthesis of novel mannich bases of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. The novel compounds were characterized by spectral …
Number of citations: 1 www.thieme-connect.com
JQ Zhou, H Alper - The Journal of Organic Chemistry, 1992 - ACS Publications
… Ph) does undergo cyclization under the same conditions to give 1-phenylpyrrolidine (3, Ar = … +BF4~ in theZV-allylaniline reaction, 1-phenylpyrrolidine is obtained in 75% yield. The latter …
Number of citations: 58 pubs.acs.org
P Devi, S Fatma, A Bishnoi, K Srivastava… - Journal of Molecular …, 2018 - Elsevier
A novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid has been synthesized and its structural elucidation has been done by UV, FT-IR, 1 H and 13 C NMR …
Number of citations: 7 www.sciencedirect.com
HR Le Sueur - Journal of the Chemical Society, Transactions, 1909 - pubs.rsc.org
CONSIDERABLE quantities of muconic acid being required for an investigation in connexion with this substance, the action of diethylaniline on ethyl as-dibromoadipate was tried, in the …
Number of citations: 3 pubs.rsc.org
P Devi, S Fatma, S Shukla, R Kumar, V Singh… - Heliyon, 2018 - cell.com
The synthesized compound (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) was characterised by Ultraviolet, FT-Infra Red, 1 H, 13 C …
Number of citations: 6 www.cell.com

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